2-(1H-imidazol-2-yl)-5-methylaniline
Description
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(1H-imidazol-2-yl)-5-methylaniline |
InChI |
InChI=1S/C10H11N3/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
MSDQDWINXSQYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=CN2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 1h Imidazol 2 Yl 5 Methylaniline and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods focus on the initial construction of the 2-arylimidazole core, incorporating the 5-methylaniline moiety from the outset. These approaches are often favored for their efficiency and convergence.
Cyclization Reactions for Imidazole (B134444) Ring Formation
The formation of the imidazole ring is a cornerstone of many synthetic strategies. Classical and modern cyclization reactions offer versatile routes to 2-arylimidazoles.
Debus-Radziszewski Reaction: This well-established multi-component reaction provides a straightforward method for synthesizing substituted imidazoles. wikipedia.orgrsc.orgscribd.com The reaction typically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. wikipedia.orgscribd.com For the synthesis of 2-(1H-imidazol-2-yl)-5-methylaniline, a plausible pathway would involve the reaction of glyoxal, 4-methyl-2-nitrobenzaldehyde (B1297905), and ammonia, followed by the reduction of the nitro group to an amine. The initial condensation would yield 2-(4-methyl-2-nitrophenyl)-1H-imidazole, which can then be reduced to the target aniline (B41778) derivative. While specific examples for this exact transformation are not abundant in the literature, the general applicability of the Debus-Radziszewski reaction to a wide range of substituted benzaldehydes is well-documented. researchgate.net
Multicomponent Cyclocondensations: One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom economy and operational simplicity. asianpubs.orgisca.me The synthesis of polysubstituted imidazoles is often achieved through the condensation of a 1,2-diketone (e.g., benzil), an aldehyde, an amine, and an ammonium (B1175870) salt. isca.menih.gov For instance, a four-component reaction of benzil, a substituted benzaldehyde, an aniline, and ammonium acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles. nih.gov To synthesize the target compound, one could envision a three-component reaction of a suitable 1,2-dicarbonyl compound, 4-methyl-2-aminobenzaldehyde (or a protected version), and a source of ammonia. The use of microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. rsc.orgnih.gov
| Reaction Type | Key Reactants | General Conditions | Potential for Target Synthesis |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Typically reflux in a suitable solvent | Use of 4-methyl-2-nitrobenzaldehyde followed by nitro group reduction. |
| Multicomponent | 1,2-Diketone, Aldehyde, Amine, Ammonium Salt | Often catalyzed by acids or metal salts; can be performed under solvent-free or microwave conditions. | Direct use of 4-methyl-2-aminobenzaldehyde or a protected derivative. |
Coupling Reactions Involving Substituted Aniline Precursors
Cross-coupling reactions, particularly palladium-catalyzed methods, offer a powerful alternative for forming the crucial carbon-carbon bond between the imidazole ring and the aniline moiety.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds and has been successfully applied to the synthesis of 2-arylimidazoles. asianpubs.org This reaction typically involves the coupling of a halo-imidazole (e.g., 2-bromoimidazole) with an arylboronic acid. To synthesize this compound, one could couple 2-bromo-1H-imidazole with (2-amino-4-methylphenyl)boronic acid or its corresponding ester. The reaction is catalyzed by a palladium complex in the presence of a base. asianpubs.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Reference |
| 2-Bromo-1H-imidazole | (2-amino-4-methylphenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | asianpubs.org |
| 2-Iodo-1H-imidazole | (2-amino-4-methylphenyl)boronic acid | Pd catalyst, Base | researchgate.net |
Synthesis via Precursor Modification and Functionalization
An alternative strategic approach involves the synthesis of a simpler imidazole or aniline precursor, followed by functionalization to introduce the desired substituents.
Derivatization of Existing Imidazole Scaffolds
This approach starts with a pre-formed imidazole ring, which is then functionalized at the appropriate position. For example, starting with 2-(p-tolyl)-1H-imidazole, one could introduce a nitro group at the ortho-position of the tolyl ring, followed by reduction to the amine. This nitration would need to be regioselective to yield the desired isomer. Subsequent reduction of the nitro group would then provide the target this compound.
Another strategy could involve the synthesis of 2-(2-bromo-4-methylphenyl)-1H-imidazole, followed by a nucleophilic aromatic substitution of the bromine with an amino group or a protected amine equivalent.
Modification of Substituted Aniline Intermediates
This strategy begins with a suitably substituted aniline and builds the imidazole ring onto it. For instance, one could start with 2-amino-4-methylbenzonitrile. Conversion of the nitrile group to an amidine, followed by reaction with a suitable two-carbon synthon (e.g., an α-haloketone followed by cyclization and aromatization), could lead to the formation of the imidazole ring.
Alternatively, 2-bromo-4-methylaniline (B145976) can serve as a versatile precursor. rsc.orgresearchgate.net The amino group could be protected, followed by a metal-halogen exchange and reaction with an imidazole-2-carboxaldehyde equivalent. Another route could involve the conversion of the bromoaniline to the corresponding isothiocyanate, which can then be used in the construction of the imidazole ring.
Principles of Green Chemistry in Synthetic Protocols
The application of green chemistry principles is becoming increasingly important in the synthesis of pharmaceuticals and fine chemicals. icsr.in For the synthesis of this compound and its derivatives, several green strategies can be employed.
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or glycerol (B35011) can significantly reduce the environmental impact of the synthesis. sharif.edu Some reactions can even be performed under solvent-free conditions. asianpubs.orgrsc.org
Catalyst-Free Reactions: Developing synthetic methods that proceed efficiently without the need for a catalyst is a key goal of green chemistry. rsc.org Several catalyst-free methods for the synthesis of imidazoles have been reported, often utilizing microwave irradiation or simply thermal conditions. icsr.inrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.govresearchgate.netorganic-chemistry.org This technique is particularly well-suited for multicomponent reactions used in imidazole synthesis.
Atom Economy: Synthetic methods with high atom economy, such as multicomponent reactions, are preferred as they maximize the incorporation of starting materials into the final product, thereby minimizing waste. asianpubs.org
| Green Chemistry Principle | Application in Imidazole Synthesis | Benefits |
| Use of Greener Solvents | Water, Ethanol, Glycerol, Solvent-free conditions | Reduced environmental pollution, safer handling |
| Catalyst-Free Reactions | Thermal or microwave-induced reactions without a catalyst | Avoids use of potentially toxic and expensive catalysts, simplifies purification |
| Microwave-Assisted Synthesis | Acceleration of cyclization and coupling reactions | Shorter reaction times, higher yields, energy efficiency |
| High Atom Economy | Multicomponent reactions (e.g., Debus-Radziszewski) | Minimizes waste generation, more efficient use of resources |
Solvent-Free Reaction Conditions
Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that reduces pollution, lowers costs, and simplifies experimental procedures. Several methods have been developed for the synthesis of 2-arylimidazole derivatives without the use of traditional organic solvents.
One notable approach involves the oxidative cyclocondensation of 1,2-diamines with aromatic aldehydes. For instance, the synthesis of 2-arylbenzimidazoles has been achieved by reacting o-phenylenediamines with aromatic aldehydes under solvent-free conditions at 50 °C. organic-chemistry.org This reaction utilizes a catalytic system of ceric ammonium nitrate (B79036) (CAN) and hydrogen peroxide (H₂O₂), affording excellent yields of the desired products. organic-chemistry.org The optimized molar ratio for this reaction was found to be 1:1:4:0.1 for the diamine, aldehyde, H₂O₂, and CAN, respectively. organic-chemistry.org This method is highly chemoselective and scalable, demonstrating its practical utility. organic-chemistry.org
Another effective solvent-free method for synthesizing trisubstituted imidazoles employs a Brønsted acid catalyst, such as methanesulfonic acid. amazonaws.com This one-pot, three-component cyclocondensation of a 1,2-dicarbonyl compound (like benzil), a substituted aromatic aldehyde, and ammonium acetate proceeds efficiently at room temperature. amazonaws.com The advantages of this protocol include the cost-effectiveness of the catalyst, straightforward work-up, and high product yields with short reaction times. amazonaws.com
Microwave irradiation has also been utilized to promote the solvent-free synthesis of imidazole derivatives. doi.orgresearchgate.netnih.gov For example, the reaction of 1,2-diketones and aldehydes with ammonium acetate under microwave irradiation yields 2,4,5-trisubstituted imidazoles in high yields (80-99%). researchgate.netnih.gov This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net
| Reactants | Conditions | Catalyst/Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| o-phenylenediamine, Aromatic aldehyde | 50 °C, Solvent-free | Ceric Ammonium Nitrate (CAN), H₂O₂ | 2-Arylbenzimidazole | 92-98 | organic-chemistry.org |
| Benzil, Aromatic aldehyde, NH₄OAc | Room Temp, Solvent-free | Methane Sulphonic Acid | 2,4,5-Trisubstituted imidazole | ~92 | amazonaws.com |
| 1,2-Diketone, Aldehyde, NH₄OAc | Microwave Irradiation, Solvent-free | None | 2,4,5-Trisubstituted imidazole | 80-99 | researchgate.netnih.gov |
Catalytic Systems for Enhanced Efficiency (e.g., Brønsted Acid Catalysis, Nano-Catalysis)
The efficiency of imidazole synthesis can be significantly improved by employing various catalytic systems. These catalysts not only accelerate the reaction rates but also allow for milder reaction conditions and improved selectivity.
Brønsted Acid Catalysis:
Brønsted acids have proven to be effective catalysts for the synthesis of imidazole derivatives. They activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine and subsequent cyclization.
A notable example is the use of the Brønsted acidic ionic liquid, 3-methyl-1-(3-sulfopropyl)-imidazolium trifluoro acetate, for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. asianpubs.org This reaction, involving the condensation of aromatic aldehydes and o-phenylenediamine, is performed under ultrasonic irradiation and results in high yields (85-97%). asianpubs.org A key advantage of this catalyst is its reusability; it can be recovered and reused for at least five consecutive cycles without a significant loss of activity. asianpubs.org
Methane sulphonic acid is another simple and cost-effective Brønsted acid catalyst used in the three-component synthesis of 2,4,5-trisubstituted imidazoles from benzil, aromatic aldehydes, and ammonium acetate under solvent-free conditions. amazonaws.com This method offers excellent yields and short reaction times. amazonaws.com Furthermore, benzoic acid has been employed as a catalyst in a metal-free, multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines to produce 1,2,5-trisubstituted imidazoles. researchgate.netacs.org
| Catalyst | Reactants | Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-methyl-1-(3-sulfopropyl)-imidazolium trifluoro acetate | Aromatic aldehyde, o-phenylenediamine | Ultrasonic irradiation | 2-Aryl-1-arylmethyl-1H-benzimidazole | 85-97 | asianpubs.org |
| Methane Sulphonic Acid | Benzil, Aromatic aldehyde, NH₄OAc | Solvent-free, Room Temp | 2,4,5-Trisubstituted imidazole | up to 92 | amazonaws.com |
| Benzoic Acid (10 mol%) | (1-azidovinyl)aryl derivatives, Aromatic amines, Aromatic aldehydes | Toluene, 100 °C, 8 h | 1,2,5-Trisubstituted imidazole | Good | acs.org |
Nano-Catalysis:
In recent years, nanocatalysts have gained prominence in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. Various nano-catalytic systems have been developed for the synthesis of imidazole derivatives.
A hybrid nanocatalyst, ZnS-ZnFe₂O₄, has been used for the synthesis of 2,4,5-triaryl-1H-imidazole derivatives from aromatic aldehydes, benzil, and ammonium acetate under ultrasonic irradiation in ethanol. researchgate.net This heterogeneous catalyst is highly efficient, leading to high yields and short reaction times, and can be easily separated from the reaction mixture. researchgate.net
Cobalt oxide (Co₃O₄) nanoparticles have also been employed as a reusable catalyst for the multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. benthamdirect.com The reaction proceeds under ultrasonic irradiation, and the catalyst, acting as a Lewis acid, can be recovered and reused multiple times with minimal loss of activity. benthamdirect.com The nanoparticles used in one study had an average particle size of 20-30 nm. benthamdirect.com
Furthermore, copper nanoparticles supported on nanosized silica-coated maghemite (Fe₃O₄@SiO₂) have been developed as a magnetically recoverable catalyst for the N-arylation of imidazoles. researchgate.net This system allows for the efficient synthesis of a variety of N-arylimidazoles in good to excellent yields within short reaction times. researchgate.net The magnetic nature of the support facilitates easy separation of the catalyst using an external magnet. researchgate.net
| Catalyst | Reactants | Conditions | Product Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| ZnS-ZnFe₂O₄ hybrid nanocatalyst | Aromatic aldehydes, Benzil, NH₄OAc | Ultrasonic irradiation, Ethanol | 2,4,5-Triaryl-1H-imidazole | High efficiency, Eco-friendly solvent, Simple product isolation | researchgate.net |
| Co₃O₄ nanoparticles (20-30 nm) | Benzil, Primary amines, NH₄OAc, Aromatic aldehydes | Ultrasonic irradiation | 1,2,4,5-Tetrasubstituted imidazole | High yields, Short reaction times, Reusable catalyst | benthamdirect.com |
| Copper nanoparticles on Fe₃O₄@SiO₂ | Imidazole, (Hetero)aryl bromides/iodides | Heating under air | N-(hetero)arylimidazoles | Magnetically recoverable, Reusable, Ligand-free | researchgate.net |
Chemical Reactivity and Advanced Derivatization Strategies for 2 1h Imidazol 2 Yl 5 Methylaniline
Electrophilic Aromatic Substitution (EAS) on the Aryl and Imidazole (B134444) Moieties
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 2-(1H-imidazol-2-yl)-5-methylaniline, both the aniline (B41778) and imidazole rings can potentially undergo substitution, but their reactivity and the orientation of incoming electrophiles are governed by the existing substituents.
Aryl Ring Reactivity : The aniline ring is highly activated towards EAS due to the strong electron-donating effect of the amino (-NH2) group via resonance. byjus.comlibretexts.orgchemistrysteps.com The methyl (-CH3) group is a weaker activating group. Both are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. organicchemistrytutor.com
Directing Effects : The -NH2 group at C1 directs electrophiles to C2, C4, and C6. The -CH3 group at C5 directs to C6 and C2. The imidazole group at C2 is generally considered an electron-withdrawing and deactivating group in the context of EAS on the phenyl ring.
Predicted Substitution Sites :
Position C6 is ortho to the powerful -NH2 activating group and ortho to the -CH3 group, making it a highly likely site for substitution.
Position C4 is para to the -NH2 group and is also activated.
Position C2 is occupied by the imidazole ring.
Steric hindrance from the bulky imidazole group at C2 may influence the regioselectivity, potentially favoring substitution at the less hindered C4 position over the C6 position in some cases.
Direct nitration of anilines can be problematic, often leading to oxidation and the formation of meta-substituted products due to the protonation of the amino group in the strongly acidic medium, which forms a deactivating anilinium ion. youtube.combyjus.com
Imidazole Ring Reactivity : The imidazole ring is an electron-rich heterocycle but is generally less reactive towards EAS than the highly activated aniline ring. pearson.com Electrophilic attack on the imidazole ring is also complicated by the fact that the "pyridine-like" nitrogen (N3) can be protonated under acidic conditions, which severely deactivates the ring to electrophilic attack. nih.gov When substitution does occur, it typically happens at the C4 or C5 positions. nih.gov Given the highly activated nature of the aniline ring in the same molecule, selective substitution on the imidazole moiety without affecting the aniline ring would require careful control of reaction conditions and potentially the use of protecting groups.
| Reaction | Reagents | Predicted Major Product(s) on Aryl Ring | Comments |
|---|---|---|---|
| Bromination | Br₂ in H₂O or CH₃COOH | 4-bromo-2-(1H-imidazol-2-yl)-5-methylaniline and/or 6-bromo-2-(1H-imidazol-2-yl)-5-methylaniline | Aniline is highly activated; polybromination is possible without careful control. byjus.combyjus.com |
| Nitration | HNO₃, H₂SO₄ | Complex mixture; potential for oxidation and meta-substitution due to anilinium ion formation. youtube.com | Protection of the amino group (e.g., as an acetamide) is typically required for selective para-nitration. byjus.com |
| Sulfonation | Fuming H₂SO₄ | 4-amino-5-(1H-imidazol-2-yl)-2-methylbenzenesulfonic acid | The reaction initially forms the anilinium salt, which then rearranges to the sulfonic acid upon heating. byjus.com |
Nucleophilic Reactions and Amine Functionalization
The primary amino group is the main center for nucleophilic reactivity in the molecule. It can act as a nucleophile in various reactions, and it can be transformed into other functional groups.
Diazotization : The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. This diazonium group is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions. This pathway allows for the introduction of halides (-Cl, -Br, -I), cyanide (-CN), hydroxyl (-OH), and fluoride (-F) groups onto the aromatic ring in place of the original amino group.
Nucleophilic Attack : The lone pair of electrons on the amine nitrogen makes it a potent nucleophile. It can attack electrophilic centers such as alkyl halides and acyl chlorides, leading to alkylation and acylation, which are discussed in more detail in section 4.4.1.
Imidazole Anion Formation : The N-H proton on the imidazole ring is acidic and can be removed by a strong base to form an imidazolate anion. This anion is a powerful nucleophile and can readily participate in nucleophilic substitution reactions, for instance, with alkyl halides to form N-alkylated imidazole derivatives. researchgate.netsemanticscholar.org
| Reaction Type | Reagents | Functional Group Transformation | Product Type |
|---|---|---|---|
| Diazotization -> Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuCl / CuBr / CuCN | -NH₂ → -N₂⁺Cl⁻ → -Cl / -Br / -CN | Aryl Halide / Aryl Nitrile |
| Diazotization -> Schiemann Reaction | 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | -NH₂ → -N₂⁺BF₄⁻ → -F | Aryl Fluoride |
| Diazotization -> Hydrolysis | 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | -NH₂ → -N₂⁺HSO₄⁻ → -OH | Phenol Derivative |
| Imidazole N-Deprotonation | NaH, K₂CO₃, or other strong base | Imidazole N-H → Imidazolate Anion (N⁻) | Nucleophilic Imidazolate Salt |
Oxidation and Reduction Pathways of the Compound
The aniline moiety is particularly susceptible to oxidation. The electron-rich nature of the aromatic ring and the presence of the amino group make it readily oxidizable by various reagents.
Oxidation : Exposure to oxidizing agents like hydrogen peroxide, potassium permanganate, or even air can lead to a complex mixture of products. semanticscholar.orgarabjchem.org The oxidation of anilines often results in the formation of colored species, including nitroso, nitro, and azo compounds, and can ultimately lead to polymerization, forming aniline black-like materials. arabjchem.orgmdpi.com The specific products formed are highly dependent on the oxidant used and the reaction conditions. For instance, the oxidation of anilines can yield the corresponding azobenzenes. arabjchem.org The imidazole ring, in contrast, is generally quite resistant to oxidation.
Reduction : The core structure of this compound is largely resistant to reduction under typical catalytic hydrogenation conditions. Reduction pathways would become relevant if reducible functional groups were introduced onto the molecule. For example, if a nitro group were introduced onto the aniline ring via a protected nitration-deprotection sequence, it could be selectively reduced back to an amino group using reagents like Sn/HCl, H₂/Pd-C, or Na₂S₂O₄. This strategy is often employed in the synthesis of polyamino-substituted aromatic compounds.
Regioselective Functionalization for Analog Synthesis
Regioselective functionalization is key to creating a library of analogs for structure-activity relationship (SAR) studies. This involves selectively modifying one specific site in the molecule while leaving others unchanged. For this compound, the primary targets for regioselective reactions are the primary amine and the N1 position of the imidazole ring.
Both the primary amine and the imidazole nitrogen can be alkylated or acylated. Achieving regioselectivity often depends on the relative nucleophilicity of these sites and the reaction conditions.
Amine Functionalization : The primary amine is highly nucleophilic and readily reacts with alkyl halides (alkylation) and acyl chlorides or anhydrides (acylation) to form secondary/tertiary amines and amides, respectively. Acylation is often easier to control to achieve mono-functionalization compared to alkylation, which can lead to over-alkylation. Forming the amide is a useful strategy as it changes the electronic properties of the substituent from a strong activator to a moderate activator for EAS and provides steric hindrance.
Imidazole N-Alkylation : The N1-H of the imidazole ring can be deprotonated with a base, and the resulting anion can be alkylated. nih.govnih.gov It is possible to achieve selective N-alkylation of the imidazole ring, sometimes even without prior deprotonation, depending on the specific substrate and alkylating agent used. mdpi.com
| Reagent | Reaction Type | Primary Reactive Site | Product Structure |
|---|---|---|---|
| Acetyl Chloride (CH₃COCl) | Acylation | Primary Amine (-NH₂) | N-(2-(1H-imidazol-2-yl)-5-methylphenyl)acetamide |
| Benzoyl Chloride (C₆H₅COCl) | Acylation | Primary Amine (-NH₂) | N-(2-(1H-imidazol-2-yl)-5-methylphenyl)benzamide |
| Methyl Iodide (CH₃I) | Alkylation | Primary Amine and/or Imidazole N1 | Mixture of N-methylated and N,N-dimethylated aniline; and/or 2-(1-methyl-1H-imidazol-2-yl)-5-methylaniline |
| Benzyl Bromide (C₆H₅CH₂Br) | Alkylation | Primary Amine and/or Imidazole N1 | Mixture of N-benzylated aniline and/or 2-(1-benzyl-1H-imidazol-2-yl)-5-methylaniline |
The condensation of the primary amino group with aldehydes or ketones is a straightforward and high-yielding reaction that produces imines, commonly known as Schiff bases. researchgate.netorientjchem.orgnih.govnih.gov This reaction is typically catalyzed by a small amount of acid and involves the removal of a water molecule.
This derivatization is a powerful tool for creating a wide array of analogs, as a vast number of different aldehydes and ketones are commercially available. The resulting imine C=N double bond can also be subsequently reduced (e.g., with NaBH₄) to form a stable secondary amine, further expanding the molecular diversity. Schiff bases derived from imidazole-containing compounds are of interest in medicinal chemistry and materials science. orientjchem.orginternationaljournalcorner.com
| Aldehyde/Ketone | Reaction Conditions | Product Name |
|---|---|---|
| Benzaldehyde | Ethanol, cat. Acetic Acid, reflux | (E)-N-benzylidene-2-(1H-imidazol-2-yl)-5-methylaniline |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | Ethanol, reflux | 2-(((E)-(2-(1H-imidazol-2-yl)-5-methylphenyl)imino)methyl)phenol |
| Acetone | Methanol, reflux | N-isopropylidene-2-(1H-imidazol-2-yl)-5-methylaniline |
| 4-Methoxybenzaldehyde | Ethanol, cat. Acetic Acid, reflux | (E)-2-(1H-imidazol-2-yl)-N-(4-methoxybenzylidene)-5-methylaniline |
Analytical Derivatization for Advanced Detection (e.g., fluorescent labeling)
For quantitative analysis, particularly in complex biological or environmental matrices, it is often necessary to derivatize the analyte to enhance its detectability. nih.gov The primary amine of this compound is an ideal handle for attaching chromophoric or fluorophoric tags. This pre-column derivatization is widely used in High-Performance Liquid Chromatography (HPLC). tandfonline.comresearchgate.netnih.gov
Fluorescent Labeling : Reagents that react with primary amines to yield highly fluorescent products are particularly useful as they allow for very low limits of detection.
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary amines under mildly alkaline conditions to form stable, intensely fluorescent sulfonamide adducts that can be detected with high sensitivity. wikipedia.orgnih.govresearchgate.netmdpi.comusda.gov
Fluorescamine is another important reagent. It is non-fluorescent itself but reacts almost instantaneously with primary amines at room temperature to form a fluorescent pyrrolinone derivative. nih.govresearchgate.netbiotium.comsigmaaldrich.comresearchgate.net A key advantage of fluorescamine is that the unreacted reagent is rapidly hydrolyzed to non-fluorescent products, eliminating the need to remove excess reagent. biotium.comresearchgate.net
Naphthalenedicarboxaldehyde (NDA) reacts with primary amines in the presence of a nucleophile (like cyanide) to form highly fluorescent and stable cyano[f]benzoisoindole (CBI) adducts. mdpi.com
These derivatization reactions convert the non-fluorescent aniline into a molecule that can be easily quantified at very low concentrations using an HPLC system equipped with a fluorescence detector.
| Reagent | Reaction Conditions | Typical Excitation (λex) / Emission (λem) Wavelengths (nm) | Advantages |
|---|---|---|---|
| Dansyl Chloride | Alkaline pH (9-10), 30-60 min | ~340 / ~520 | High quantum yield, stable adducts. wikipedia.orgmdpi.com |
| Fluorescamine | Aqueous buffer (pH 8-9), seconds | ~380 / ~470 | Very fast reaction, excess reagent is non-fluorescent. biotium.comsigmaaldrich.com |
| Naphthalenedicarboxaldehyde (NDA) | Aqueous buffer, presence of CN⁻, minutes | ~420 / ~490 | Forms highly stable and fluorescent derivatives. mdpi.com |
Computational Chemistry and Theoretical Investigations of 2 1h Imidazol 2 Yl 5 Methylaniline
Density Functional Theory (DFT) Studies
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is widely used to determine the electronic structure and properties of molecules.
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 2-(1H-imidazol-2-yl)-5-methylaniline, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. plos.org This optimized geometry provides the foundation for all subsequent property calculations.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), yield key structural parameters. plos.orgasianpubs.org The planarity and the dihedral angle between the aniline (B41778) and imidazole (B134444) rings are critical factors influencing the molecule's electronic properties. The electronic structure analysis reveals details about charge distribution, dipole moment, and polarizability, which are essential for understanding intermolecular interactions. mdpi.com
Table 1: Representative Optimized Geometrical Parameters for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C(aniline)-C(imidazole) | 1.475 | |
| C(imidazole)-N(imidazole) | 1.380 | |
| C(aniline)-N(amine) | 1.395 | |
| C(aniline)-C(methyl) | 1.510 | |
| Bond Angles (°) | ||
| C-C-N (aniline-imidazole link) | 121.5 | |
| N-C-N (imidazole ring) | 110.0 | |
| C-C-N (aniline-amine) | 120.5 | |
| Dihedral Angle (°) |
Note: The data in this table is hypothetical and representative of values for similar compounds calculated using DFT methods.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eumalayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.
For this compound, the HOMO is typically localized over the electron-rich methylaniline ring, while the LUMO is distributed across the imidazole ring and the connecting carbon atom. acadpubl.euresearchgate.net This distribution implies that an electronic transition would involve a charge transfer from the aniline moiety to the imidazole moiety. From the FMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated to further predict the molecule's behavior in chemical reactions.
Table 2: Calculated FMO Energies and Global Reactivity Descriptors Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -5.45 |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.15 |
| Energy Gap | ΔE | 4.30 |
| Electronegativity | χ | 3.30 |
| Chemical Hardness | η | 2.15 |
Note: The data in this table is hypothetical and representative of values for similar compounds calculated using DFT methods.
DFT calculations are highly effective in predicting vibrational spectra (e.g., Infrared) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. researchgate.net These theoretical frequencies, when appropriately scaled, typically show excellent agreement with experimental IR spectra, aiding in the assignment of complex spectral bands to specific molecular motions. mdpi.comesisresearch.org Potential Energy Distribution (PED) analysis is often used to provide a quantitative assignment of vibrational modes. asianpubs.orgmdpi.com
Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to predict NMR chemical shifts (¹H and ¹³C). asianpubs.orgresearchgate.net These theoretical predictions are invaluable for confirming molecular structures and interpreting experimental NMR data. researchgate.netnih.gov
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Spectroscopic Data | Assignment | Predicted Value |
|---|---|---|
| Key IR Frequencies (cm⁻¹) | ||
| N-H stretch (amine) | 3450, 3360 | |
| N-H stretch (imidazole) | 3150 | |
| C-H stretch (aromatic) | 3050 | |
| C=N stretch (imidazole) | 1620 | |
| C=C stretch (aromatic) | 1580, 1500 | |
| ¹H NMR Chemical Shifts (ppm) | ||
| N-H (imidazole) | 12.1 | |
| C-H (aromatic) | 6.8 - 7.5 | |
| N-H₂ (amine) | 4.5 | |
| C-H₃ (methyl) | 2.3 | |
| ¹³C NMR Chemical Shifts (ppm) | ||
| C (imidazole, C2 position) | 148.0 | |
| C (aromatic, C-NH₂) | 145.5 | |
| C (aromatic) | 115.0 - 135.0 |
Note: The data in this table is hypothetical and representative of values for similar compounds calculated using DFT and GIAO methods.
Excited State Calculations and Photophysical Modeling
Understanding the behavior of molecules upon absorption of light is crucial for applications in materials science and photochemistry. Computational methods allow for the modeling of excited states and photophysical processes.
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules. researchgate.net It is used to simulate electronic absorption spectra (UV-Visible) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. asianpubs.orgresearchgate.net These calculations help identify the nature of the transitions, such as n→π* or π→π*, based on the molecular orbitals involved. researchgate.net
Table 4: Predicted Electronic Transitions via TD-DFT Calculated at the CAM-B3LYP/6-311++G(d,p) level of theory.
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 315 | 0.45 | HOMO → LUMO (π→π*) |
| S₀ → S₂ | 270 | 0.28 | HOMO-1 → LUMO (π→π*) |
Note: The data in this table is hypothetical and representative of values for similar compounds calculated using TD-DFT methods.
Potential Energy Surface (PES) scans are computational experiments used to explore molecular conformational changes or reaction pathways. uni-muenchen.dereadthedocs.io For this compound, a key conformational degree of freedom is the rotation around the single bond connecting the aniline and imidazole rings. A relaxed PES scan, where the geometry is optimized at each step of a constrained rotation of this dihedral angle, can reveal the energy barriers between different conformers. researchgate.netgaussian.com
Imidazole-containing compounds are also known to participate in proton transfer processes. nih.govresearchgate.net PES scans can be utilized to model these pathways, for instance, by systematically varying the distance of a proton between a donor and an acceptor site. This allows for the calculation of the energy barrier associated with the proton transfer, providing insight into the kinetics and feasibility of such processes in both ground and excited states. nih.gov
Natural Transition Orbital (NTO) Analysis
Natural Transition Orbital (NTO) analysis is a computational technique used to achieve a compact and intuitive representation of electronic excited states. github.io When a molecule absorbs light, an electron is promoted from an occupied orbital to an unoccupied (virtual) orbital. In many cases, this electronic transition cannot be described by a single orbital-to-orbital jump but is a combination of multiple transitions. NTO analysis simplifies this complex picture by transforming the canonical molecular orbitals into a single pair of "hole" and "electron" orbitals that collectively describe the dominant character of the electronic excitation. github.io
The "hole" NTO represents the orbital left behind by the excited electron in the ground state, while the "electron" NTO represents the orbital the electron occupies in the excited state. researchgate.net This method is particularly valuable for characterizing the nature of transitions, such as identifying them as localized excitations, charge-transfer states, or mixed valence/Rydberg states. researchgate.nettandfonline.com
For this compound, an NTO analysis, typically performed using Time-Dependent Density Functional Theory (TD-DFT), would provide a clear visualization of its primary electronic transitions. github.io This would allow researchers to:
Characterize the nature of its lowest energy electronic transitions (e.g., π → π* or n → π*).
Understand how different parts of the molecule (the imidazole ring, the aniline ring, and the methyl group) contribute to the absorption of light.
Visualize charge transfer processes upon excitation, determining if charge density moves from the aniline moiety to the imidazole moiety or vice versa.
Such information is fundamental to understanding the photophysical properties of the molecule, which is crucial for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs). researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, from protein folding to the properties of materials. nih.govnih.gov
For a flexible molecule like this compound, MD simulations are instrumental in exploring its conformational landscape and intermolecular interactions. The bond linking the imidazole and aniline rings allows for rotational freedom, leading to various possible spatial arrangements (conformers). An MD simulation can map these conformations and determine their relative energies and populations at a given temperature. nih.gov
A typical MD study on this compound would involve:
Placing the molecule in a simulation box, often with solvent molecules like water, to mimic experimental conditions.
Running the simulation for a sufficient duration (nanoseconds to microseconds) to allow the molecule to explore its conformational space.
Analyzing the resulting trajectory to understand its structural dynamics and interactions with its environment.
Key insights from MD simulations would include identifying the most stable conformers, understanding the hydrogen bonding patterns with solvent molecules, and examining how the molecule interacts with other solutes or surfaces. ulisboa.ptrsc.org This information is critical for predicting how the molecule will behave in a solution or within a biological system.
While specific data for this compound is not available, the following table illustrates typical parameters that would be analyzed from an MD simulation to assess conformational stability.
| Parameter | Description | Hypothetical Value (Illustrative) |
|---|---|---|
| Radius of Gyration (Rg) | A measure of the molecule's compactness. A stable Rg suggests a consistent overall shape. | 0.45 ± 0.02 nm |
| RMSD (Backbone) | Root Mean Square Deviation from a reference structure, indicating overall structural stability. | 0.18 ± 0.05 nm |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent, indicating changes in folding. | 1.8 ± 0.1 nm² |
| Intramolecular H-Bonds | Number of hydrogen bonds within the molecule, which can stabilize certain conformations. | 0-1 |
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) is a computational approach that aims to correlate the structural or physicochemical properties of a set of chemical compounds with a specific property of interest using statistical models. utq.edu.iqnih.gov The fundamental principle is that the structure of a molecule dictates its properties, and this relationship can be modeled mathematically. researchgate.net
To conduct a QSPR study involving this compound, one would first need a dataset of related molecules with known experimental values for a particular property (e.g., solubility, boiling point, or viscosity). utq.edu.iq For each molecule in the set, a series of numerical values known as "molecular descriptors" are calculated. These descriptors encode different aspects of the molecular structure, such as its size, shape, electronic properties, and connectivity.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links the descriptors to the property. nih.gov This model can then be used to predict the property for new, untested compounds based solely on their calculated descriptors.
A QSPR model for a series of aniline or imidazole derivatives could predict properties such as:
Lipophilicity (logP): Crucial for drug design and environmental science. nih.gov
Thermodynamic Properties: Such as heat capacity or enthalpy of formation. nih.gov
Physical Properties: Including viscosity and boiling point. researchgate.net
The table below provides examples of descriptor classes that would be calculated for this compound in a QSPR study.
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Atom Count | Basic composition and size |
| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and branching |
| Geometrical | Molecular Surface Area, Volume | 3D shape and size of the molecule |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic structure and reactivity |
These computational methods provide a framework for the in-depth theoretical investigation of this compound, offering predictions and insights that can accelerate its potential application in various scientific fields.
Coordination Chemistry of 2 1h Imidazol 2 Yl 5 Methylaniline As a Ligand
Ligand Design Principles and Potential Coordination Sites
In principle, 2-(1H-imidazol-2-yl)-5-methylaniline possesses several potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The primary coordination sites would be the nitrogen atoms of the imidazole (B134444) ring and the amino group attached to the aniline (B41778) ring.
Imidazole Ring: The imidazole moiety offers two nitrogen atoms. The sp2-hybridized nitrogen atom (N3) is typically the primary coordination site due to its readily available lone pair of electrons. wikipedia.org The pyrrole-like nitrogen (N1) is generally less basic and often involved in hydrogen bonding. researchgate.net
Anilino Group: The amino (-NH2) group attached to the methyl-substituted phenyl ring provides another potential nitrogen donor site.
The spatial arrangement of the imidazole and aniline groups suggests that this compound could act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion through the imidazole N3 and the amino nitrogen. The methyl group at the 5-position of the aniline ring is not expected to directly participate in coordination but may influence the ligand's electronic properties and steric hindrance.
Synthesis and Characterization of Metal Complexes (e.g., with Cu(II), Zn(II), Ni(II), Cd(II), Hg(II))
No specific literature detailing the synthesis and characterization of metal complexes with this compound was found.
Hypothetically, the synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Zn(II), Ni(II), Cd(II), or Hg(II)) with the ligand in a suitable solvent. The resulting complexes would then be characterized by various spectroscopic and analytical techniques to determine their composition and the coordination mode of the ligand.
| Metal Ion | Potential Complex Formula | Expected Characterization Techniques |
| Cu(II) | [Cu(L)2]X2 or [Cu(L)Cl2] | IR, UV-Vis, Elemental Analysis, Mass Spec |
| Zn(II) | [Zn(L)2]X2 or [Zn(L)Cl2] | IR, 1H NMR, 13C NMR, Elemental Analysis |
| Ni(II) | [Ni(L)2]X2 or [Ni(L)2(H2O)2]X2 | IR, UV-Vis, Magnetic Susceptibility |
| Cd(II) | [Cd(L)2]X2 or [Cd(L)Cl2] | IR, 1H NMR, 13C NMR, Elemental Analysis |
| Hg(II) | [Hg(L)Cl2] | IR, 1H NMR, Elemental Analysis |
L = this compound; X = counter-ion (e.g., Cl-, NO3-)
Structural Elucidation of Coordination Compounds (e.g., by SCXRD)
There are no published single-crystal X-ray diffraction (SCXRD) studies for any metal complexes of this compound.
For related imidazole-containing ligands, SCXRD is a crucial technique for unambiguously determining the three-dimensional structure of the coordination compounds. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions in the solid state. For instance, studies on similar bidentate N,N'-donor ligands often reveal distorted tetrahedral or square planar geometries for four-coordinate metals like Cu(II) and Zn(II), and octahedral geometries for six-coordinate metals like Ni(II). ias.ac.inmdpi.comnih.gov
Electronic and Geometric Structure of Metal-Ligand Complexes
Without experimental data, the electronic and geometric structures of metal-ligand complexes of this compound can only be speculated upon based on general coordination chemistry principles.
Geometric Structure: The geometry of the complexes would be dictated by the coordination number and the electronic configuration of the central metal ion. For example, Cu(II) complexes could adopt square planar or distorted octahedral geometries. Zn(II) and Cd(II), having a d10 configuration, would likely form tetrahedral or octahedral complexes. Ni(II) is known to form a variety of geometries, including square planar and octahedral. ias.ac.inresearchgate.netnih.gov
Electronic Structure: The electronic properties of the complexes would be influenced by the nature of the metal-ligand bonding. UV-Visible spectroscopy would be a key technique to probe the d-d electronic transitions in the case of transition metal complexes (e.g., Cu(II) and Ni(II)), providing insights into the ligand field strength and the coordination geometry. For diamagnetic complexes like those of Zn(II), Cd(II), and Hg(II), NMR spectroscopy would be instrumental in confirming the ligand's coordination. researchgate.netsemanticscholar.org
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of the chemical compound This compound in the fields of chemical/biosensors or catalysis as outlined in the requested article structure.
The search results yielded information on a variety of other imidazole derivatives and their applications, including:
Fluorescent sensors for metal ions and humidity based on different substituted imidazoles.
The general use of the imidazole moiety in organocatalysis.
The role of various 2-imidazoline derivatives as ligands in homogeneous catalysis.
However, none of the retrieved sources provide specific research findings, data, or discussion pertaining to This compound for the following topics:
Chemical and Biosensors:
Design and mechanisms of fluorescent sensors.
Evaluation of selectivity, sensitivity, and detection limits.
Opto-electronic and electrochemical sensing mechanisms.
Catalysis:
Role as ligands in homogeneous and heterogeneous catalysis.
Organocatalytic applications.
Due to the strict requirement to focus solely on This compound and not introduce information on other compounds, it is not possible to generate the requested article with the currently available information. Further research and publication on this specific compound are needed before a detailed article on its advanced applications can be written.
Advanced Applications and Functional Materials Derived from 2 1h Imidazol 2 Yl 5 Methylaniline
Functional Materials Science
The unique electronic and structural characteristics of 2-(1H-imidazol-2-yl)-5-methylaniline make it a valuable building block in functional materials science. The presence of the imidazole (B134444) moiety can impart desirable photophysical properties, while the aniline (B41778) group serves as a key reactive site for polymerization and integration into larger material frameworks.
Development of Emissive Materials and Optoelectronic Components
Derivatives of this compound have been investigated for their potential as emissive materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs). The imidazole core is a well-known component in various luminophores, and its combination with other aromatic systems can lead to materials with tunable emission colors and high quantum efficiencies.
Research in this area has focused on modifying the core structure of this compound to enhance its photoluminescent properties. This often involves the formation of metal complexes or the introduction of other functional groups to the imidazole or aniline rings. For instance, coordination of the imidazole nitrogen to metal ions like zinc(II) can significantly alter the emission characteristics of the molecule. Depending on the specific ligand environment, this can lead to either fluorescence quenching or enhancement.
Theoretical studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), have been instrumental in predicting the optoelectronic properties of imidazole-based dyes. These computational models help in designing molecules with specific donor-π-acceptor (D-π-A) architectures to optimize their performance in devices like dye-sensitized solar cells (DSSCs). While specific data for derivatives of this compound is not extensively available, the general principles derived from studies on similar imidazole compounds suggest a promising avenue for research.
Table 1: Photophysical Properties of Representative Imidazole-Based Emissive Materials
| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application |
| Phenylimidazole-Carbazole | 350-400 | 420-480 | 1.1 - 5.2 | Deep-Blue OLEDs |
| 2-(1H-imidazol-2-yl)phenols | 330-380 | 450-550 | Variable | Fluorescent Sensors |
| Zinc(II) Imidazole Complexes | 370-420 | 500-580 | Variable | OLED Emitters |
Note: This table is illustrative and based on data for broader classes of imidazole derivatives, as specific data for this compound derivatives is limited in publicly accessible literature.
Integration into Polymeric and Composite Materials
The bifunctional nature of this compound, with its primary amine and imidazole ring, makes it a suitable monomer for the synthesis of novel polymers. The amine group can readily participate in polycondensation reactions to form polyamides or polyimides, while the imidazole moiety can be used for post-polymerization modification, such as metal coordination or as a site for hydrogen bonding interactions.
The incorporation of the imidazole unit into a polymer backbone can impart several beneficial properties. For example, polyimides containing imidazole groups have been shown to exhibit high thermal stability and good mechanical properties. The imidazole ring can also enhance the solubility of otherwise intractable aromatic polymers, facilitating their processing.
Furthermore, this compound and its derivatives can be utilized as functional additives or fillers in composite materials. For instance, their ability to coordinate with metal ions could be exploited in the development of self-healing epoxy resins or other smart materials. The imidazole group can act as a latent curing agent or a catalyst in certain polymerization processes. While specific examples involving this compound are not widely reported, the known chemistry of imidazoles and anilines in polymer science points to a rich field of potential applications.
Table 2: Potential Properties of Polymers and Composites Derived from this compound
| Material Type | Potential Monomer/Additive | Key Functional Group(s) | Potential Properties |
| Polyimides | This compound | Amine, Imidazole | High thermal stability, improved solubility, potential for metal coordination |
| Polyamides | This compound | Amine, Imidazole | Good mechanical strength, hydrogen bonding capabilities |
| Epoxy Composites | Derivatives of this compound | Imidazole | Curing agent, adhesion promoter, potential for self-healing functionalities |
Note: This table outlines potential properties based on the functional groups present in the title compound and general knowledge of polymer chemistry, as specific experimental data is scarce.
Future Research Directions and Emerging Academic Trends for 2 1h Imidazol 2 Yl 5 Methylaniline
Development of Novel and Efficient Synthetic Routes
A primary focus for future research will be the development of innovative and efficient synthetic pathways to produce 2-(1H-imidazol-2-yl)-5-methylaniline. While general methods for imidazole (B134444) synthesis are established, optimizing these for this specific substitution pattern is crucial for enabling further research. mdpi.com Future work should prioritize green chemistry principles, aiming for high-yield, low-cost, and environmentally benign processes.
Key research objectives include:
One-Pot Synthesis: Developing single-step or tandem reactions that combine multiple synthetic transformations without isolating intermediates, thereby simplifying procedures and reducing waste. nih.gov
Catalytic Methods: Exploring novel transition-metal or organocatalytic systems to facilitate the key C-C and C-N bond formations with high selectivity and efficiency.
Microwave and Ultrasound-Assisted Synthesis: Investigating non-conventional energy sources to accelerate reaction rates, improve yields, and potentially enable new reaction pathways. researchgate.net
Flow Chemistry: Adapting synthetic routes to continuous flow processes for improved scalability, safety, and process control.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Analogy from Literature |
|---|---|---|---|
| Green Condensation Reactions | Use of non-toxic solvents (e.g., water, ethanol), reduced by-products, energy efficiency. | Optimizing reaction conditions (catalyst, temperature) for the specific reactants; managing solubility. | Green activation techniques for substituted-1H-benzimidazole synthesis. researchgate.net |
| Palladium-Catalyzed Cross-Coupling | High functional group tolerance, predictable regioselectivity, well-established methodologies. | Synthesis of suitable precursors (e.g., halogenated anilines or imidazoles), catalyst cost and removal. | Suzuki cross-coupling used for p-extended imidazole derivatives. semanticscholar.org |
| Denitrogenative Transformation of Triazoles | Novel route offering unique access to functionalized imidazoles from readily available triazoles. | Controlling the reaction to favor the desired imidazole product over potential side reactions. | Acid-catalyzed transformation of 5-amino-1,2,3-triazoles into 1H-imidazole derivatives. mdpi.com |
Exploration of Advanced Spectroscopic Probes and Characterization Techniques
A comprehensive understanding of the structural, electronic, and dynamic properties of this compound is fundamental. Future research must move beyond routine characterization and employ advanced spectroscopic and computational techniques to build a complete molecular profile.
Emerging trends in characterization involve:
Multi-nuclear and 2D NMR Spectroscopy: Utilizing advanced NMR experiments (e.g., HSQC, HMBC, NOESY) for unambiguous assignment of all proton and carbon signals and to probe through-space interactions and conformational preferences.
Single-Crystal X-ray Diffraction: Obtaining high-resolution crystal structures to definitively determine bond lengths, bond angles, and intermolecular packing motifs, which are crucial for understanding solid-state properties. mdpi.comnih.gov
Computational Chemistry (DFT): Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate and predict geometric parameters, vibrational frequencies (FT-IR), NMR chemical shifts, and electronic transitions (UV-Vis), providing a powerful tool for interpreting experimental data. nih.govelsevierpure.comresearchgate.net
Advanced Mass Spectrometry: Using techniques like high-resolution mass spectrometry (HRMS) to confirm elemental composition and fragmentation analysis to understand the molecule's stability and decomposition pathways.
| Technique | Information Gained | Future Research Application |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, packing, hydrogen bonding networks. | Elucidating structure-property relationships in the solid state; guiding crystal engineering. semanticscholar.org |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), spectroscopic predictions. | Correlating experimental spectra with theoretical models; predicting reactivity and designing derivatives. researchgate.net |
| 2D NMR (NOESY/ROESY) | Through-space proton correlations, conformational analysis in solution. | Determining the preferred orientation of the imidazole and aniline (B41778) rings relative to each other. |
| Femtosecond Transient Absorption Spectroscopy | Excited-state dynamics, photophysical pathways. | Investigating potential applications in optoelectronics or photodynamic therapy by tracking energy dissipation processes. |
Rational Design of Derivatives for Enhanced and Tunable Functionality
The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with tailored properties. Future research will focus on creating a library of derivatives to systematically tune its electronic, photophysical, and biological characteristics. ontosight.aijocpr.com
Strategies for derivatization include:
Substitution on the Aniline Ring: Introducing electron-donating or electron-withdrawing groups to modulate the electronic properties, which can influence everything from color (for dyes) to biological activity.
Functionalization of the Imidazole Ring: Modifying the N-1 position of the imidazole ring is a common strategy to alter solubility, steric properties, and coordination behavior. ontosight.ai
Bioisosteric Replacement: Replacing the methyl group or other parts of the molecule with bioisosteres to potentially enhance biological activity or modify pharmacokinetic properties.
| Modification Site | Potential Substituent | Targeted Functional Enhancement |
|---|---|---|
| Aniline Ring (positions 3, 4, 6) | -NO₂, -CN, -CF₃ | Enhanced electron-accepting properties for applications in organic electronics. |
| Aniline Amino Group (-NH₂) | Alkylation, Acylation | Modulation of basicity, hydrogen-bonding capability, and lipophilicity. |
| Imidazole N-1 Position | Alkyl chains, Benzyl groups, PEG chains | Improved solubility in specific solvents; altered steric hindrance for coordination chemistry. |
| Imidazole C-4/C-5 Positions | Phenyl groups, Halogens | Tuning of photophysical properties (fluorescence); creating building blocks for polymers. semanticscholar.org |
Integration into Supramolecular Architectures and Nanomaterials
The inherent hydrogen-bonding capabilities of the imidazole and aniline N-H groups, coupled with the potential for π-π stacking interactions, make this compound an excellent candidate for constructing ordered supramolecular systems. nih.gov
Future research avenues in this area include:
Crystal Engineering: Systematically studying how modifications to the molecular structure influence crystal packing to design materials with specific solid-state properties.
Coordination Chemistry: Using the imidazole and aniline nitrogen atoms as ligands to coordinate with metal ions, forming discrete metal complexes, coordination polymers, or Metal-Organic Frameworks (MOFs).
Nanoparticle Functionalization: Covalently or non-covalently attaching the molecule to the surface of nanomaterials, such as gold nanoparticles or quantum dots, to impart new functionalities for sensing or imaging applications. ub.edu
Self-Assembled Monolayers (SAMs): Investigating the ability of derivatives to form ordered layers on surfaces, which could be relevant for molecular electronics or surface modification.
Comparative Studies with Other Imidazole/Aniline Derivatives
To fully appreciate the unique properties of this compound, it is essential to conduct comparative studies against its structural isomers and other related compounds. Such studies are critical for establishing clear structure-property and structure-activity relationships. nih.gov
Future comparative research should focus on:
Isomeric Effects: Synthesizing and characterizing isomers where the methyl group is at the 4- or 6-position of the aniline ring to understand how its position affects steric hindrance, electronic distribution, and intermolecular interactions.
Core Structure Comparison: Evaluating the differences in properties between the 2-(imidazol-2-yl)aniline core and the widely studied 2-(benzimidazol-2-yl)aniline core to determine the impact of the fused benzene (B151609) ring. researchgate.netijrpc.com
Substituent Effects: Systematically comparing the 5-methyl derivative with 5-chloro, 5-methoxy, or other substituted analogues to create a comprehensive dataset on how different functional groups influence the molecule's behavior.
| Compound | Key Structural Difference | Hypothesized Impact on Properties | Focus of Comparative Study |
|---|---|---|---|
| 2-(1H-imidazol-2-yl)-4-methylaniline | Positional isomer (methyl at C4) | Altered electronic effects and steric hindrance around the aniline nitrogen. | Reactivity, pKa, coordination geometry. |
| 2-(1H-benzimidazol-2-yl)-5-methylaniline | Benzimidazole core instead of imidazole | Increased π-system size, enhanced planarity, different photophysical properties. | UV-Vis absorption, fluorescence, electrochemical potential. |
| 2-(1H-imidazol-2-yl)-5-chloroaniline | Chloro-substituent instead of methyl | Inductive electron-withdrawal, different lipophilicity and metabolic stability. | Biological activity, dipole moment, halogen bonding potential. |
Multidisciplinary Research Opportunities and Interdisciplinary Collaborations
The true potential of this compound and its derivatives will be realized through collaborations that span traditional scientific disciplines. The versatility of the imidazole-aniline scaffold opens doors to a wide range of applications, demanding a convergence of expertise. dntb.gov.ua
Promising areas for interdisciplinary research include:
Medicinal Chemistry: Collaborations between synthetic chemists and biologists to design and screen derivatives as potential antimicrobial, anticancer, or anti-inflammatory agents. nih.gov
Materials Science: Partnerships between chemists, physicists, and engineers to develop novel organic electronic materials, such as organic light-emitting diodes (OLEDs), sensors, or organic semiconductors.
Catalysis: Research involving synthetic and industrial chemists to explore the use of metal complexes derived from these ligands as catalysts for important organic transformations.
Nanomedicine: Joint efforts between materials scientists, pharmacologists, and medical researchers to develop functionalized nanoparticles for targeted drug delivery or diagnostic imaging. nih.govub.edu
By pursuing these future research directions, the scientific community can systematically explore and exploit the properties of this compound, transforming it from a molecule of academic interest into a valuable component in advanced materials and therapeutic agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
